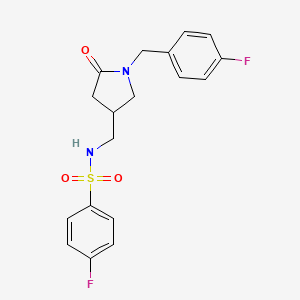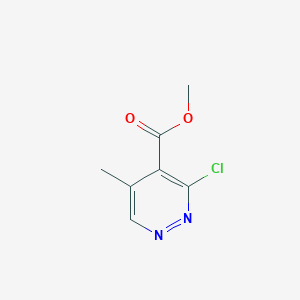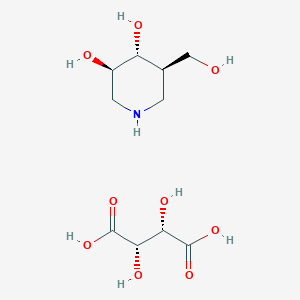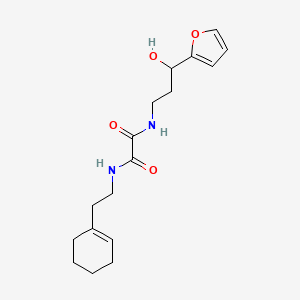![molecular formula C23H26FN3O3S B2734234 N-[4-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851717-97-0](/img/structure/B2734234.png)
N-[4-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C23H26FN3O3S and its molecular weight is 443.54. The purity is usually 95%.
BenchChem offers high-quality N-[4-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Conformations and Self-association in Solution
The structural investigation of similar sulfonamide derivatives, such as trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, demonstrates their ability to form cyclic dimers and chain associates via hydrogen bonding in solution and crystal states, respectively. These findings, derived from IR spectroscopy and quantum chemical methods, highlight the compound's potential for forming structured molecular assemblies, which could be relevant for designing drug delivery systems or molecular sensors (Sterkhova, Moskalik, & Shainyan, 2014).
Catalytic Behaviour in Chemical Synthesis
Compounds with the bis(pyrazol-1-yl)methane moiety have shown promising catalytic behaviors in the transfer hydrogenation of ketones. Research involving ruthenium complexes with substituted bis(pyrazolyl)methane ligands indicates the potential of such structures in facilitating chemical transformations, which could be applied to the synthesis of pharmaceuticals and fine chemicals (Carrión et al., 2007).
Indole Ring Construction and Tandem Cyclization Reactions
The efficient cyclization of N-methanesulfonyl or N-ethoxycarbonyl derivatives into indoles catalyzed by copper salts, as seen in compounds with related functional groups, underscores the importance of such chemical processes in constructing complex organic frameworks. This approach has significant implications for synthesizing heterocyclic compounds, which are prevalent in many biologically active molecules (Hiroya et al., 2002).
Supramolecular Assembly and Crystal Structure Analysis
The study of nimesulidetriazole derivatives, similar in functional group arrangement to the compound , provides insights into the role of substitution patterns on supramolecular assembly. Through X-ray powder diffraction and DFT optimized geometries, researchers can understand the intermolecular interactions and hydrogen bonding patterns that influence the structural integrity and functionality of pharmaceutical compounds (Dey et al., 2015).
Catalytic Asymmetric Synthesis and Fluorine Chemistry
The synthesis of 1,3-azole derivatives from 2-aminocyclohexanecarboxylic acid introduces a new class of ligands for metal-mediated catalytic asymmetric synthesis. The specific example of N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide demonstrates its suitability for alkylzinc additions to aldehydes, emphasizing the compound's potential in enantioselective synthesis and fluorine chemistry, which are crucial for developing new pharmaceuticals and agrochemicals (Wipf & Wang, 2002).
Eigenschaften
IUPAC Name |
N-[4-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3S/c1-31(29,30)26-18-13-11-16(12-14-18)21-15-22(19-9-5-6-10-20(19)24)27(25-21)23(28)17-7-3-2-4-8-17/h5-6,9-14,17,22,26H,2-4,7-8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZBZVDDEGXDIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2734151.png)

![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea](/img/structure/B2734156.png)

![N-(3,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2734159.png)
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2734160.png)




![4-[(dimethylamino)sulfonyl]-N-(5-methylisoxazol-3-yl)benzamide](/img/structure/B2734168.png)


![1-((2,5-dimethylbenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2734174.png)